2-Methyl-2-(trifluoroacetamido)propanoic acid

CAS No.: 2707-93-9

Cat. No.: VC2317931

Molecular Formula: C6H8F3NO3

Molecular Weight: 199.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2707-93-9 |

|---|---|

| Molecular Formula | C6H8F3NO3 |

| Molecular Weight | 199.13 g/mol |

| IUPAC Name | 2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C6H8F3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) |

| Standard InChI Key | HJBCAOHCOZDCCY-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)NC(=O)C(F)(F)F |

| Canonical SMILES | CC(C)(C(=O)O)NC(=O)C(F)(F)F |

Introduction

Chemical Properties and Structural Characteristics

Basic Identification and Molecular Information

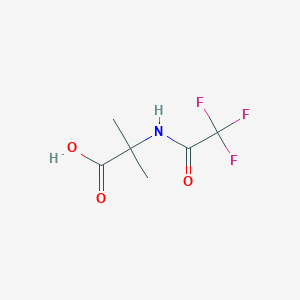

2-Methyl-2-(trifluoroacetamido)propanoic acid is identified by the CAS number 2707-93-9 and possesses the molecular formula C6H8F3NO3. The compound has a molecular weight of 199.13 g/mol and is characterized by its trifluoroacetamido functional group attached to a 2-methylpropanoic acid backbone. Its IUPAC name is 2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid .

Structural Representation and Chemical Identifiers

The compound can be represented by multiple chemical notation systems:

The structure features a quaternary carbon center with two methyl groups, a carboxylic acid moiety, and a trifluoroacetamido group. This arrangement contributes to its stability and reactivity patterns in chemical reactions.

Physical and Spectroscopic Properties

The physical properties of 2-Methyl-2-(trifluoroacetamido)propanoic acid include predicted collision cross section (CCS) measurements, which are valuable for analytical identification and characterization. These measurements vary depending on the chemical adduct form:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.05290 | 143.8 |

| [M+Na]⁺ | 222.03484 | 147.9 |

| [M+NH₄]⁺ | 217.07944 | 146.6 |

| [M+K]⁺ | 238.00878 | 147.0 |

| [M-H]⁻ | 198.03834 | 136.0 |

| [M+Na-2H]⁻ | 220.02029 | 143.0 |

| [M]⁺ | 199.04507 | 141.5 |

| [M]⁻ | 199.04617 | 141.5 |

These spectroscopic data points are crucial for compound identification in mass spectrometry-based analytical methods .

Synthesis and Preparation Methods

Traditional Synthetic Routes

Applications in Medicinal Chemistry and Biochemistry

Role in Pharmaceutical Synthesis

2-Methyl-2-(trifluoroacetamido)propanoic acid serves as an important intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its value stems from several key attributes:

-

The trifluoroacetamido group can participate in reactions forming amide bonds, which are fundamental in peptide synthesis and many bioactive molecules

-

The compound's structure allows it to serve as a building block for more complex organic molecules

-

The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity of resulting drug candidates

Structural Advantages in Drug Development

Research Applications and Future Directions

Current Research Focus

Research on 2-Methyl-2-(trifluoroacetamido)propanoic acid is primarily focused on its applications in medicinal chemistry, particularly in the synthesis of novel pharmaceutical compounds. Its unique chemical structure makes it an attractive intermediate for developing drugs with improved efficacy and pharmacokinetic profiles.

The presence of the trifluoromethyl group is particularly significant in modern pharmaceutical development. This structural feature is known to:

-

Enhance metabolic stability by resisting enzymatic degradation

-

Increase lipophilicity, potentially improving membrane permeability

-

Alter electronic properties of neighboring functional groups

-

Influence binding interactions with biological targets

Analytical Characterization Methods

Spectroscopic Identification

The identification and characterization of 2-Methyl-2-(trifluoroacetamido)propanoic acid typically involve various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide critical structural information about the compound's carbon skeleton and hydrogen positioning

-

Fluorine-19 NMR (¹⁹F NMR): Particularly valuable for analyzing the trifluoromethyl group

-

Infrared (IR) spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid, amide, and C-F bonds

-

Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment and isolation:

-

High-Performance Liquid Chromatography (HPLC): Often used for purity determination and separation

-

Gas Chromatography (GC): May be employed for analysis after derivatization

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring during synthesis

The predicted collision cross section data from mass spectrometry analysis provides additional confirmation of the compound's identity in various ionization states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume